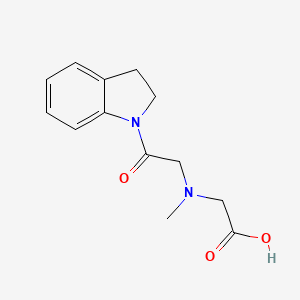
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone" represents a fusion of quinoline and oxadiazole motifs. Each segment contributes to the compound's robust pharmacological profile.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Synthesizing 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves the formation of the quinoline ring first. This is often followed by the introduction of the 1,3,4-oxadiazole ring and subsequent thio linkage. Typical reaction conditions might include:
Quinoline Ring Formation: : Employing aniline derivatives and aldehydes under acidic conditions.
Oxadiazole Synthesis: : Cyclization reactions using appropriate hydrazides and carboxylic acids or esters.
Thio Linkage: : Utilizing thiolation reagents such as Lawesson's reagent.
Industrial Production Methods
Scaling up for industrial production often involves optimizing each step for higher yield and efficiency. Catalysts and solvents are selected to be environmentally friendly and cost-effective. Continuous flow reactors could be employed to streamline the synthesis process, ensuring consistency and high purity.
Analyse Chemischer Reaktionen
Types of Reactions
This compound is versatile in its reactivity:
Oxidation: : Introduction of oxidizing agents can modify its functional groups.
Reduction: : Reducing agents could be used to selectively reduce specific moieties within the molecule.
Substitution: : Nucleophilic and electrophilic substitution reactions can be employed to modify side chains.
Common Reagents and Conditions
Oxidation: : Using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Utilization of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: : Reactions with alkyl halides or sulfonyl chlorides under appropriate conditions.
Major Products Formed
Reactions of this compound can lead to derivatives with modified pharmacological properties, such as enhanced binding affinity or improved metabolic stability.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone finds its applications across various domains:
Chemistry: : As a building block in combinatorial chemistry for synthesizing libraries of compounds.
Biology: : As a probe in biological assays to study cellular processes.
Medicine: : Potentially as a lead compound in the development of therapeutics for diseases involving specific molecular targets.
Industry: : Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The compound exerts its effects through specific interactions with molecular targets:
Molecular Targets: : It may bind to enzymes or receptors that play a critical role in disease pathways.
Pathways Involved: : It can modulate signaling pathways, influencing cellular functions such as proliferation, apoptosis, or immune response.
Vergleich Mit ähnlichen Verbindungen
Comparing 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone with similar compounds highlights its unique features:
Quinoline Derivatives: : Similar in structure but vary in the substitution pattern and biological activity.
Oxadiazole Derivatives: : Share the oxadiazole ring but may differ in pharmacokinetics and target specificity.
Some similar compounds include:
1,2,3-oxadiazole derivatives: : Known for their antimicrobial properties.
Quinolin-2(1H)-one derivatives: : Often explored for their antimalarial activity.
This compound's unique combination of structural motifs and functional groups bestows it with distinct pharmacological properties, making it a valuable candidate for further research and development.
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S/c20-15-9-7-14(8-10-15)18-21-22-19(25-18)26-12-17(24)23-11-3-5-13-4-1-2-6-16(13)23/h1-2,4,6-10H,3,5,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLKTJWBNZIPRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(O3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2963327.png)
![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2963328.png)
![bis[1-(2-methoxypropan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-dione](/img/structure/B2963330.png)
![(3Ar,8aR)-7,7-dimethyl-3,3a,5,6,8,8a-hexahydro-2H-furo[3,2-c]azepin-4-one](/img/structure/B2963332.png)

![4-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2963336.png)
![8-(furan-2-ylmethyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2963337.png)
![3,3-Dimethyl-4-[1-(4-methyl-3-methylsulfonylbenzoyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2963338.png)
![ethyl 4-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamido}benzoate](/img/structure/B2963339.png)


![[3-(Difluoromethyl)oxetan-3-yl]methanamine](/img/structure/B2963343.png)

![1-benzyl-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(pyridin-4-yl)methyl]thiourea](/img/structure/B2963348.png)
